chlorovulone IV

Marine natural products Stereochemistry Structure elucidation

Chlorovulone IV is a halogenated marine prostanoid belonging to the chlorovulone family, originally isolated from the Okinawan soft coral Clavularia viridis. Structurally, it is a methyl ester prostanoid featuring a cyclopentenone core with a chlorine atom at the C-10 position and a characteristic cross-conjugated dienone system.

Molecular Formula C21H29ClO4
Molecular Weight 380.9 g/mol
CAS No. 100201-69-2
Cat. No. B033959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namechlorovulone IV
CAS100201-69-2
Molecular FormulaC21H29ClO4
Molecular Weight380.9 g/mol
Structural Identifiers
SMILESCCCCCC=CCC1(C=C(C(=O)C1=CC=CCCCC(=O)OC)Cl)O
InChIInChI=1S/C21H29ClO4/c1-3-4-5-6-9-12-15-21(25)16-18(22)20(24)17(21)13-10-7-8-11-14-19(23)26-2/h7,9-10,12-13,16,25H,3-6,8,11,14-15H2,1-2H3/b10-7-,12-9-,17-13+/t21-/m1/s1
InChIKeyCTIZPKYMYVPNGA-RAUOOXNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorovulone IV (CAS 100201-69-2): Baseline Identity of a Marine Halogenated Prostanoid for Antitumor Research


Chlorovulone IV is a halogenated marine prostanoid belonging to the chlorovulone family, originally isolated from the Okinawan soft coral Clavularia viridis [1]. Structurally, it is a methyl ester prostanoid featuring a cyclopentenone core with a chlorine atom at the C-10 position and a characteristic cross-conjugated dienone system. Chlorovulone IV is distinguished from its congeners (chlorovulones I, II, and III) by its unique (5Z,7Z) configuration of the C5–C6 and C7–C8 double bonds, confirmed via comprehensive NMR and CD spectroscopic analysis [1]. Like other chlorovulones, it exhibits solubility in common organic solvents including methanol, ethanol, chloroform, and hexane [2]. The compound serves as a critical reference standard for natural product chemistry, marine drug discovery, and structure-activity relationship (SAR) studies aimed at developing antileukemic agents.

Why Generic Substitution of Chlorovulone IV (CAS 100201-69-2) Fails: Stereochemical and Pharmacological Constraints


The chlorovulone family exhibits stereochemically dependent biological activity that precludes simple interchange among in-class analogs. The antiproliferative potency of halogenated prostanoids against HL-60 leukemia cells is governed by a defined SAR hierarchy: chlorovulone I > bromovulone I = iodovulone I >> clavulone I/II >> prostaglandin A2 [1]. Critically, the presence, identity, and geometry of the C10 halogen, the C12 hydroxyl stereochemistry, and the dienone configuration (5,7-double bond geometry) collectively determine the degree of cell cycle arrest and cytotoxicity [1][2]. Chlorovulone IV, as the sole family member bearing the (5Z,7Z) dienone geometry, occupies a distinct stereochemical niche; substituting with chlorovulone I (5Z,7E), II (5E,7E), or III (5E,7Z) alters the three-dimensional pharmacophore and consequently the biological readout [3]. Therefore, procurement decisions must be guided by exact structural identity rather than class-level assumptions.

Chlorovulone IV (CAS 100201-69-2): Quantified Differential Evidence Against Closest Analogs


Stereochemical Differentiation: Chlorovulone IV as the Sole (5Z,7Z) Dienone Isomer Among Natural Chlorovulones

Chlorovulone IV is the only naturally occurring chlorovulone possessing the (5Z,7Z) configuration of its cross-conjugated dienone system. All other family members bear at least one E (trans) double bond: chlorovulone I is (5Z,7E), chlorovulone II is (5E,7E), and chlorovulone III is (5E,7Z) [1][2]. This configurational assignment was established through detailed NMR coupling constant analysis and CD spectroscopy on the natural isolate and its 12-O-acetyl derivative [1].

Marine natural products Stereochemistry Structure elucidation

Class-Level Antiproliferative Potency: Halogenated Prostanoids vs Non-Halogenated Clavulones in HL-60 Leukemia

Although direct IC50 data for chlorovulone IV against HL-60 cells has not been published, the class-level SAR established in the seminal Molecular Pharmacology study demonstrates that halogenated prostanoids are approximately 13-fold more potent than their non-halogenated clavulone counterparts [1]. Chlorovulone I (the most extensively characterized family member) inhibited HL-60 cell growth with an IC50 of 0.03 µM (0.01 µg/mL), compared to clavulone I/II which exhibited IC50 values of approximately 0.4 µM (0.2 µg/mL) [1][2]. The presence of the C-10 chlorine atom and the cross-conjugated dienone/cyclopentenone system are the structural determinants of this potency enhancement [1].

Antileukemic activity Cytotoxicity Marine prostanoids

Halogen-Dependent SAR: Chlorine at C-10 Confers Superior Antiproliferative Activity Among Halogenated Prostanoids

The 1987 SAR study established a clear rank order of antiproliferative activity dependent on the C-10 halogen identity: Cl > Br ≈ I >> H [1]. This finding positions chlorovulones (C-10 chlorine) as the optimal halogenated subclass within the marine prostanoid family. The data demonstrate that introduction of halogen function at the C-10 position of the cyclopentenone core enhances antiproliferative activity, with chlorine providing the greatest enhancement [1][2]. Chlorovulone IV, bearing this critical C-10 chlorine substituent, belongs to the most active halogen-defined subclass.

Structure-activity relationship Halogenated prostanoids C-10 substitution

Analytical Identity: Quantitative Chiroptical and Spectroscopic Fingerprint for Authenticity Verification

The 12-O-acetyl derivative of chlorovulone IV exhibits a specific optical rotation of [α]D −12° (c 0.025, CHCl3) [1], providing a quantitative chiroptical benchmark for identity confirmation. The full 1H NMR spectrum (400 MHz, CDCl3) including characteristic signals at δ 6.98 (1H, d, J=12.0 Hz, C7-H), δ 7.44 (1H, s, C11-H), and δ 7.55 (1H, br t, J=12.0 Hz, C5-H) has been assigned [1]. These values differ from the corresponding resonances in chlorovulone I, II, and III due to the unique (5Z,7Z) configuration [2].

Quality control Chiroptical analysis NMR spectroscopy

Synthetic Tractability: Patent-Defined Scalable Route to Chlorovulone Scaffolds vs Natural Isolation

Japanese Patent JPS62201831A discloses chlorocyclopentane derivatives as synthetic intermediates for the mass-synthesis of chlorovulones and related halogenated prostanoids [1]. This synthetic route enables production of chlorovulone-type scaffolds in quantities suitable for preclinical evaluation, whereas natural isolation from Clavularia viridis typically yields chlorovulone IV at sub-milligram levels per kilogram of wet organism [2]. The patent route allows installation of the C-10 chlorine and stereochemical control at C-12, providing a viable alternative to natural product extraction for research supply [1].

Synthetic chemistry Process chemistry Chlorocyclopentane intermediates

Chlorovulone IV (CAS 100201-69-2): Evidence-Backed Application Scenarios for Research Procurement


Comprehensive Marine Prostanoid SAR Library Construction

Chlorovulone IV completes the stereochemical matrix of natural chlorovulones. A SAR library that interrogates all four possible C5/C7 double-bond geometries (Z,Z; Z,E; E,Z; E,E) requires chlorovulone IV as the sole (5Z,7Z) representative [1]. Systematic variation of dienone geometry while holding the C-10 chlorine and C-12 R-hydroxyl constant enables deconvolution of conformational effects on target binding, metabolic stability, and cell permeability [1]. Such a library is directly supported by the structural differentiation evidence in Section 3, Evidence Item 1.

Antileukemic Lead Optimization Leveraging Class-Level Potency Advantage

Drug discovery programs targeting acute promyelocytic leukemia (HL-60) or related myeloid malignancies benefit from the ~13-fold potency advantage of halogenated prostanoids over non-halogenated clavulones [2]. Chlorovulone IV serves as a vital comparator for probing whether the (5Z,7Z) dienone geometry modulates the G1/S cell cycle arrest phenotype observed with chlorovulone I (transient arrest at 0.03–0.09 µM; lasting blockade at cytotoxic concentrations >0.3 µM) [2]. This scenario derives directly from the antiproliferative and SAR evidence in Section 3, Evidence Items 2 and 3.

Chiral Reference Standard for Absolute Configuration Determination

The known specific rotation of 12-O-acetylchlorovulone IV ([α]D −12°, c 0.025, CHCl3) [3] establishes this compound as a chiroptical reference for verifying the absolute configuration of newly isolated or synthesized halogenated prostanoids. The R configuration at C-12, confirmed by CD exciton chirality method and enantioselective total synthesis of related chlorovulones [3][4], makes chlorovulone IV a reliable stereochemical benchmark. This application arises from the analytical identity evidence in Section 3, Evidence Item 4.

Synthetic Methodology Development and Process Chemistry Scale-Up

The patent-defined synthetic route (JPS62201831A) to chlorocyclopentane intermediates [5] positions chlorovulone IV as a target molecule for developing and benchmarking new synthetic methodologies. The (5Z,7Z) dienone represents a particularly challenging stereochemical target due to the thermodynamic preference for E (trans) double bonds; successful synthesis of the all-cis dienone system validates the stereocontrol capability of a given synthetic strategy. This application is supported by the synthetic tractability evidence in Section 3, Evidence Item 5.

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